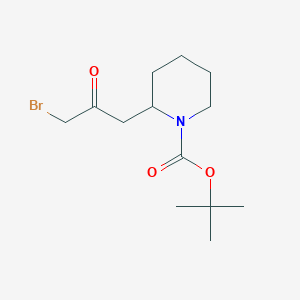
Tert-butyl 2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C13H22BrNO3 and a molecular weight of 320.22 g/mol It is a piperidine derivative that features a tert-butyl ester group and a brominated oxopropyl side chain
Métodos De Preparación
The synthesis of tert-butyl 2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with brominated oxopropyl compounds under specific conditions. One common synthetic route includes the reaction of tert-butyl piperidine-1-carboxylate with 3-bromo-2-oxopropyl bromide in the presence of a base such as potassium carbonate . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. Industrial production methods may involve similar reaction conditions but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Tert-butyl 2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the oxopropyl side chain can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Reduction Reactions: The carbonyl group in the oxopropyl side chain can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Tert-butyl 2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of tert-butyl 2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The brominated oxopropyl side chain can form covalent bonds with nucleophilic sites in proteins or other biomolecules, leading to modifications that affect their function . The tert-butyl ester group may also play a role in modulating the compound’s reactivity and stability.
Comparación Con Compuestos Similares
Tert-butyl 2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 4-(3-bromo-2-oxopropyl)piperidine-1-carboxylate: This compound has a similar structure but with the brominated oxopropyl group at a different position on the piperidine ring.
Tert-butyl 3-iodoazetidine-1-carboxylate: This compound features an azetidine ring instead of a piperidine ring and an iodine atom instead of a bromine atom.
Tert-butyl 3-oxopiperidine-1-carboxylate: This compound lacks the brominated oxopropyl side chain and has a simpler structure.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both a brominated oxopropyl group and a tert-butyl ester group, which confer distinct chemical properties and reactivity.
Propiedades
Fórmula molecular |
C13H22BrNO3 |
|---|---|
Peso molecular |
320.22 g/mol |
Nombre IUPAC |
tert-butyl 2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C13H22BrNO3/c1-13(2,3)18-12(17)15-7-5-4-6-10(15)8-11(16)9-14/h10H,4-9H2,1-3H3 |
Clave InChI |
ZIJCVCKVXHYUPU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCCC1CC(=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


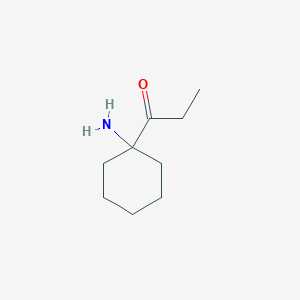
![3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]propanamide;hydrochloride](/img/structure/B13570466.png)
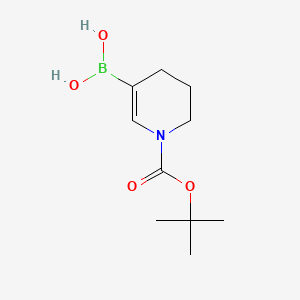
![2-((7-Chlorobenzo[d][1,3]dioxol-5-yl)oxy)acetic acid](/img/structure/B13570490.png)
![[(3R,4S)-3-Ethenylpiperidin-4-yl]acetic acid](/img/structure/B13570496.png)
![3-[(3S)-1-tert-butoxycarbonyl-3-piperidyl]propanoic acid](/img/structure/B13570500.png)
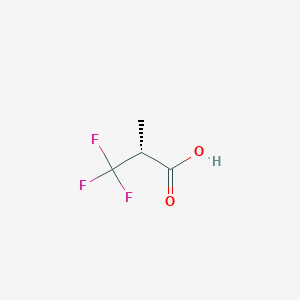

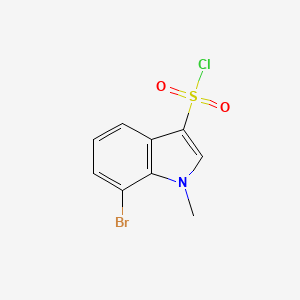
![[1-(1-methyl-4-nitro-1H-pyrazole-3-carbonyl)piperidin-4-yl]methanol](/img/structure/B13570520.png)
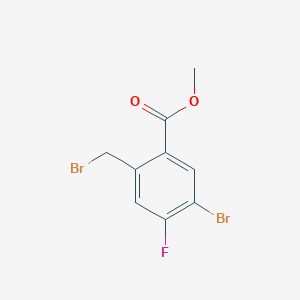

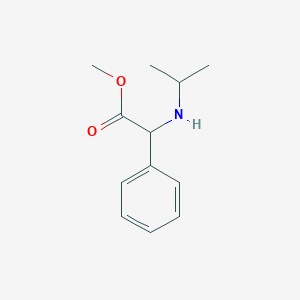
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-oxaspiro[3.4]octan-1-one](/img/structure/B13570534.png)
